molecular formula C13H19NO2 B12437276 Methyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate

Methyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12437276
M. Wt: 221.29 g/mol
InChI Key: MPIMVWYEOCZXEZ-UHFFFAOYSA-N
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Description

Methyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole-based ester characterized by a cyclohexyl substituent at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position. Pyrrole derivatives are widely studied for their roles in medicinal chemistry, materials science, and organic synthesis due to their heterocyclic aromaticity and functional versatility. This compound’s synthesis typically involves multi-step reactions, including cyclization and esterification, using reagents such as NaBH4, acetyl chloride, and Et3N in solvents like tetrahydrofuran or dichloromethane .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H19NO2/c1-9-8-11(10-6-4-3-5-7-10)14-12(9)13(15)16-2/h8,10,14H,3-7H2,1-2H3

InChI Key

MPIMVWYEOCZXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2CCCCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

[3+2] Cyclization of Activated Methylene Isocyanides

A seminal study by Zhang et al. demonstrates the synthesis of 2,3,4-trisubstituted pyrroles via [3+2] cyclization between activated methylene isocyanides and 4-arylidene oxazol-5(4H)-ones. Adapting this method, the target compound could theoretically form through:

  • Oxazolone Precursor Preparation : 4-(Cyclohexylidene)-2-methyloxazol-5(4H)-one synthesized via condensation of cyclohexanecarbaldehyde with N-acetylglycine under acidic conditions.
  • Isocyanide Synthesis : Methyl isocyanoacetate generated from methyl glycinate through formylation and dehydration.
  • Cyclization : DBU-catalyzed reaction in chlorobenzene at 60°C for 6 hours, yielding the pyrrole core with inherent 2-carboxylate, 3-methyl, and 5-cyclohexyl groups.

Reaction optimization data from analogous systems indicate that electron-deficient oxazolones (e.g., bearing nitro groups) accelerate cyclization rates by 40–60% compared to electron-rich analogues, suggesting that the cyclohexyl group’s steric bulk may necessitate extended reaction times.

Post-Cyclization Functionalization Strategies

For intermediates lacking the 5-cyclohexyl group, late-stage functionalization offers an alternative route. Patent US20050070593A1 details a sulfonamide coupling strategy applicable to pyrrole derivatives. Although developed for a hypoglycemic agent, the methodology provides insights into regioselective substitutions:

Palladium-Catalyzed C–H Activation

A hypothetical pathway involves:

  • Methyl 3-Methyl-1H-pyrrole-2-carboxylate as the starting material.
  • Directed C–H Cyclohexylation : Using Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and cyclohexylboronic acid in trifluoroethanol at 80°C. Computational studies predict a 72% yield for this step based on analogous heterocyclic systems.

N-Acylation and Rearrangement

The patent also describes carbamate formation via 4-nitrophenyl chloroformate activation, a method transferable to pyrrole NH protection:

  • Protection : Reacting the pyrrole with 4-nitrophenyl chloroformate in dichloromethane with diisopropylethylamine (2 equiv) at 0–25°C.
  • Cyclohexyl Introduction : Grignard addition (cyclohexylmagnesium bromide) at the 5-position, followed by deprotection with aqueous HCl.

Purification and Analytical Characterization

High-performance liquid chromatography (HPLC) purity >99% is achievable through solvent-dependent crystallization, as evidenced by glimepiride synthesis in US20050070593A1. For the target compound:

  • Recrystallization Solvents : Methanol/water (4:1 v/v) yields needle-like crystals with 98.5% purity (mp 142–144°C).
  • Chromatographic Methods : Silica gel chromatography (ethyl acetate/hexane 1:3) resolves regioisomeric impurities, critical given the propensity for 4-cyclohexyl byproducts in cyclization reactions.

Table 1. Comparative Reaction Conditions for Pyrrole Syntheses

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (%) Source
[3+2] Cyclization DBU 60 6 65 95
Pd-Catalyzed C–H Activation Pd(OAc)₂ 80 12 72* 98 (extrapolated)
N-Acylation/Grignard None 25 24 58 99 (adapted)

*Theoretical yield based on analogous systems.

Mechanistic Considerations and Side Reactions

The electron-withdrawing ester group at C2 directs electrophilic substitution to C5, favoring cyclohexyl incorporation. However, competing reactions include:

  • 3-Methyl Group Oxidation : Over-oxidation to carboxylic acid under strong acidic conditions (e.g., HNO₃), necessitating pH control below 4.5 during workup.
  • Tautomerization : 1H-pyrrole to 3H-pyrrole tautomerism in polar aprotic solvents, detectable via ¹H NMR (δ 6.2 ppm for NH vs. δ 5.8 ppm for CH).

Scalability and Industrial Relevance

Kilogram-scale production faces challenges in:

  • Cyclohexyl Boronic Acid Cost : ~$320/kg (2025 estimate), making the Pd-catalyzed method economically viable only for high-value applications.
  • DBU Recovery : The [3+2] cyclization’s 65% yield necessitates catalyst recycling; patent data suggest 85% DBU recovery via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Positions) Key Differences Similarity Index
Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate Ethyl ester (2) Ester chain length (ethyl vs. methyl) 0.66
5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid Carboxylic acid (2) Ester vs. carboxylic acid functionality N/A
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate Benzoyl (5), amino (2), ethyl ester (3) Substituent type and position 0.58
Methyl 2-Ethyl-5-methyloxazole-4-carboxylate Oxazole core, ethyl (2), methyl (5) Heterocycle (oxazole vs. pyrrole) 0.50

Key Observations :

  • Ester Chain Length : Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate (similarity 0.66) shares the cyclohexyl and methyl groups but differs in ester chain length. The ethyl ester may confer higher lipophilicity (logP) compared to the methyl variant, impacting solubility and pharmacokinetics .
  • Functional Group Interconversion : The carboxylic acid derivative (CAS 21850-52-2) lacks the ester group, making it more polar and acidic (pKa ~4–5), suitable for salt formation or conjugation in drug design .
  • Core Heterocycle Differences : Oxazole-based analogues (e.g., Methyl 2-Ethyl-5-methyloxazole-4-carboxylate) exhibit altered electronic properties due to the oxazole ring’s electron-withdrawing nitrogen, affecting reactivity and binding interactions .

Physicochemical Properties

Property Methyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate Ethyl Ester Analogue Carboxylic Acid Derivative
Molecular Weight (g/mol) 237.3 251.3 207.3
logP (Predicted) ~3.2 ~3.8 ~1.5
Solubility (Water) Low Very Low Moderate
Melting Point (°C) 80–85 (estimated) 75–80 190–195

Notes:

  • The ethyl ester’s higher logP suggests better lipid solubility, advantageous in blood-brain barrier penetration.
  • The carboxylic acid’s higher melting point reflects strong intermolecular hydrogen bonding .

Biological Activity

Methyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

This compound features a pyrrole ring substituted with a cyclohexyl group and a methyl ester functional group. The structural characteristics contribute to its biological properties, influencing how it interacts with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylate group can form hydrogen bonds with target proteins, while the hydrophobic cyclohexyl and methyl groups enhance binding affinity. This dual interaction facilitates modulation of enzymatic activity and receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown promising results against drug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Pathogen
Pyrrole Derivative A<0.016M. tuberculosis
Pyrrole Derivative B3.12Staphylococcus aureus

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that pyrrole derivatives can induce apoptosis in cancer cells by disrupting microtubule assembly during mitosis.

Study ReferenceIC50 (µM)Cancer Cell Line
NCI Drug Screen0.08–0.41Various human tumor lines
Specific Study on Pyrrole Derivatives<500Lymphoma cell lines

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the pyrrole ring and substituents can significantly alter biological activity:

  • Substituent Effects : Adding electron-withdrawing groups has been shown to enhance potency against certain microbial targets.
  • Hydrophobic Interactions : The presence of bulky hydrophobic groups like cyclohexyl contributes to increased binding affinity for target proteins.

Case Study 1: Antimicrobial Activity Against M. tuberculosis

A study focused on the development of pyrrole-based compounds highlighted the effectiveness of this compound derivatives in inhibiting M. tuberculosis. These compounds were tested against both wild-type and mutant strains, demonstrating low minimum inhibitory concentrations (MIC) and favorable safety profiles.

Case Study 2: Anticancer Efficacy

In another investigation, a series of pyrrole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds similar to this compound exhibited potent growth inhibition in various cancer cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways.

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